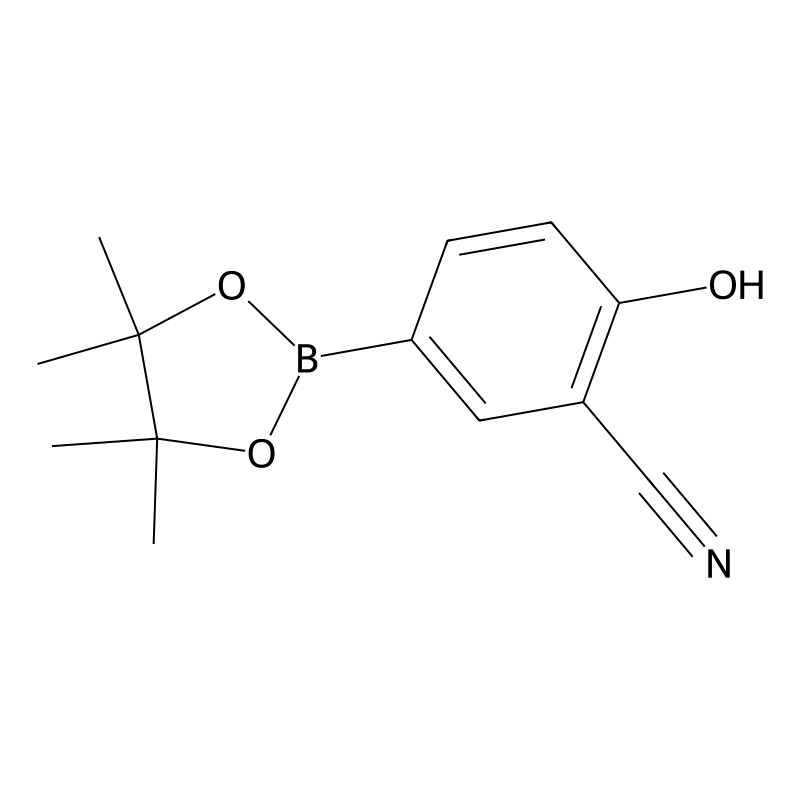

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound used in scientific research. Its synthesis has been reported in several publications, with variations in methodology and reaction conditions. One example describes its preparation through a three-step process involving nitration, reduction, and Suzuki-Miyaura coupling [].

Applications in Organic Chemistry:

The primary application of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its ability to participate in Suzuki-Miyaura coupling reactions. This versatile palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the boron atom of the molecule and various organic halides or triflates []. This enables the introduction of the functional group present in the coupled molecule onto the benzonitrile core, providing a valuable tool for the synthesis of diverse organic compounds.

For instance, research has utilized 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to synthesize novel fluorescent probes for biological imaging []. The Suzuki-Miyaura coupling reaction allowed the attachment of a fluorescent moiety to the benzonitrile core, resulting in a molecule with specific optical properties suitable for cellular imaging applications.

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by its unique structure that includes a hydroxyl group and a boron-containing dioxaborolane moiety. Its molecular formula is C₁₃H₁₆BNO₃, with a molecular weight of 245.08 g/mol. The compound features a benzonitrile core, which is notable for its aromatic properties, and incorporates a tetramethyl dioxaborolane group that enhances its reactivity and potential applications in various

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.

- Boronic Ester Reactions: The dioxaborolane moiety can be involved in Suzuki coupling reactions, which are significant in forming carbon-carbon bonds.

- Hydrolysis: The hydroxyl group can facilitate hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids or alcohols.

These reactions make the compound versatile for synthetic organic chemistry applications.

Synthesis of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through several methods:

- Boronic Ester Formation: The compound can be synthesized via the reaction of 4-cyanophenol with a boronic acid derivative under controlled conditions.

- Nitrile Substitution: Another method involves introducing the nitrile group onto an aromatic system containing the boron moiety through electrophilic substitution.

- Functional Group Modification: Existing compounds with similar structures can be modified using standard organic synthesis techniques to yield the desired product.

These methods highlight the compound's accessibility for research and industrial applications .

The applications of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are primarily found in:

- Organic Synthesis: As a building block in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Potential use in drug discovery due to its unique functional groups that may interact with biological systems.

- Materials Science: Application in developing new materials with specific optical or electronic properties.

Its versatility makes it an attractive candidate for further research and development .

Several compounds share structural similarities with 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | Lacks hydroxyl group | 0.86 |

| 3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile | 1220219-59-9 | Methyl substitution at position 3 | 0.85 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-46-0 | Nitrile group at position 3 | 0.85 |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-48-2 | Nitrile group at position 2 | 0.84 |

| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 1009303-77-8 | Methoxy substitution at position 2 | 0.82 |

These compounds exhibit variations in functional groups and positions on the aromatic ring while retaining the core structure that defines their reactivity and potential applications .

Grignard reagent-mediated boron esterification represents a classical approach for synthesizing boronic esters such as 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [1]. The traditional synthesis involves the reaction of aryl Grignard reagents or aryllithium reagents with trialkyl borates followed by hydrolytic workup [2]. This established methodology, while still widely utilized, presents certain limitations including the requirement for rigorous anhydrous conditions and restricted functional group compatibility [2].

Recent developments in Grignard reagent-catalyzed hydroboration have demonstrated enhanced efficiency at ambient temperatures [1]. Studies have shown that these reactions can proceed at room temperature (25 degrees Celsius) with high functional group tolerance [1]. The methodology exhibits excellent performance across various ester substrates, with bulky tert-butoxy benzoate derivatives achieving 99% yields within 30 minutes [1].

Mechanistic Considerations and Yield Optimization

The effectiveness of Grignard-mediated borylation is significantly influenced by substrate electronic properties [1]. Electron-donating substituents on ester substrates typically require extended reaction times to achieve complete conversion, with para-methyl and para-methoxy containing esters requiring approximately one hour for full conversion [1]. Conversely, electron-deficient substrates bearing para-fluoro, bromo, and iodo substituents demonstrate accelerated reaction kinetics [1].

The development of green hydroboration protocols has emphasized the use of mild reagents such as pinacolborane as the reducing agent [1]. These conditions form stable borylated intermediates while maintaining convenient handling characteristics [1]. The approach has proven particularly effective for synthesizing compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety found in the target benzonitrile derivative [1].

Transition Metal-Catalyzed Borylation Approaches

Transition metal-catalyzed carbon-hydrogen borylation reactions provide direct routes to organoboron compounds through functionalization of aromatic carbon-hydrogen bonds [3] [4]. These methodologies are particularly valuable for synthesizing boronic esters containing benzonitrile functionalities [3]. The most prominent catalytic systems employ iridium complexes with bipyridine-based ligands, following the Ishiyama-Takagi-Hartwig-Miyaura protocol [3] [4].

Iridium-Catalyzed Borylation Systems

Iridium-catalyzed carbon-hydrogen borylation has emerged as the predominant method for synthesizing arylboronic esters [5] [6]. The combination of [Ir(COD)OMe]2 with 4,4'-di-tert-butylbipyridine represents the most frequently employed catalytic system [5]. These reactions can proceed at room temperature in certain cases and accommodate the arene as the limiting reagent [5].

The mechanistic pathway involves an Ir(III) to Ir(V) catalytic cycle, with carbon-hydrogen activation identified as the turnover-limiting step based on primary kinetic isotope effect values of 3.8 for benzene borylation [3]. The process demonstrates excellent selectivity for aromatic carbon-hydrogen bonds while maintaining broad functional group tolerance [3] [4].

Regioselectivity in Benzonitrile Borylation

Iridium-catalyzed borylations of 4-substituted benzonitriles enable functionalization at the 2-position adjacent to the cyano group when the 4-substituent is sterically larger than the cyano group [7]. This sterically directed approach contrasts with traditional electrophilic aromatic substitutions and directed ortho metalations [7]. When excess borane reagent is employed, diborylation can be achieved with formation of single regioisomers in specific cases [7].

The extension of sterically directed borylation to cyano-substituted heterocycles has been successfully demonstrated for both five- and six-membered ring systems [7]. This methodology provides access to borylated benzonitrile derivatives with precise regiocontrol [7].

Palladium-Catalyzed Miyaura Borylation

The palladium-catalyzed Miyaura borylation reaction offers an alternative approach for synthesizing arylboronic esters from aryl halides [8] [9]. Recent optimizations have achieved borylation at 35 degrees Celsius in less than 2 hours with very low palladium loading (0.5 mol %) [9]. The use of lipophilic bases such as potassium 2-ethyl hexanoate minimizes inhibitory effects observed with conventional carboxylate anions [9].

| Reaction Parameter | Optimized Conditions | Yield (%) |

|---|---|---|

| Temperature | 35°C | 85-95 |

| Catalyst Loading | 0.5 mol % Pd | 90+ |

| Reaction Time | <2 hours | 88-96 |

| Base | K 2-ethyl hexanoate | 92+ |

The improved methodology demonstrates exceptional functional group tolerance and enables borylation of diverse substrates under mild conditions [9]. This approach proves particularly effective for synthesizing compounds containing sensitive functional groups such as hydroxyl and nitrile substituents [9].

Photochemical Radical Borylation Techniques

Photochemical carbon-hydrogen borylation has emerged as a complementary approach to thermal transition metal-catalyzed methods [10] [11]. These methodologies operate through distinct mechanistic pathways involving photoexcitation and radical chain processes [10]. The development of metal-free photochemical borylation protocols has expanded the synthetic toolkit for accessing complex boronic ester derivatives [11].

Electron-Donor-Acceptor Complex Formation

Recent advances in photoinduced borylation utilize electron-donor-acceptor complexes derived from bis(pinacolato)diboron and organic bases [11]. The formation of transient electron-donor-acceptor complexes between bis(pinacolato)diboron and isoquinoline under visible light irradiation enables site-selective aromatic carbon-hydrogen bond borylation [11]. This methodology achieves exceptional regioselectivity with ratios exceeding 40:1 for single isomer formation [11].

The protocol demonstrates improved efficiency and broader scope compared to conventional borylation methodologies through the use of N-Bromosuccinimide as an additive [11]. The excellent functional group tolerance and outstanding regioselectivity enable functionalization of biologically relevant compounds and facilitate novel cascade transformations [11].

Radical Chain Mechanisms

Metal-free photochemical borylation can proceed through boryl radical chain mechanisms [10]. These processes involve homolytic cleavage of bis(pinacolato)diboron followed by radical interception by aromatic substrates [10]. The choice of solvent significantly influences the reaction outcome, with highly polar solvents such as hexafluoroisopropanol favoring 1,3-diborylation while lower polarity solvents promote 1,2-diborylated products [10].

Photochemical borylation via hydrogen atom transfer represents another mechanistic variant [10]. These reactions employ hydrogen atom transfer reagents capable of cleaving strong carbon-hydrogen bonds to generate carbon-based radicals that undergo rapid borylation [10]. N-Hydroxyphthalimide esters serve as effective initiators in combination with bis(catecholato)diboron as the borylating reagent [10].

Organocatalytic Photochemical Borylation

Organocatalytic photochemical borylation systems provide access to alkyl boronic esters from readily available electrophiles [12]. These methods exploit nucleophilic dithiocarbonyl anion organocatalysts to generate radicals via SN2-based photochemical mechanisms [12]. The approach proves particularly effective for borylating benzylic and allylic chlorides, bromides, and mesylates that remain inert under conventional metal-free protocols [12].

The organocatalytic strategy demonstrates high functional group tolerance, enabling preparation of alkyl boronic esters adorned with N-heterocycles that would not be compatible with strong redox-active reagents or metal-based protocols [12]. Scale-up to 5 millimol quantities maintains consistent yields, indicating practical utility for preparative applications [12].

Solvent Effects and Temperature Optimization in Boronate Formation

Solvent selection and temperature optimization play critical roles in boronate ester formation efficiency and selectivity [13] [14]. The optimization of reaction conditions requires careful consideration of multiple parameters including solvent polarity, temperature, catalyst loading, and reagent stoichiometry [13] [14].

Temperature Dependencies in Borylation Reactions

Temperature effects on borylation efficiency vary significantly depending on substrate electronic properties [14]. For electron-rich substrates such as 1,2,3-trimethoxybenzene, borylation conversions at 80 degrees Celsius substantially exceed those at 25 degrees Celsius [14]. High-throughput screening studies demonstrate that elevated temperatures enable effective borylation of challenging substrates that show minimal reactivity under ambient conditions [14].

The temperature dependence exhibits substrate-specific patterns, with electron-deficient aromatic systems often proceeding efficiently at lower temperatures [14]. For compounds containing hydroxyl and nitrile functionalities, moderate temperature conditions (40-65 degrees Celsius) provide optimal balance between reaction rate and selectivity [14].

| Substrate Type | Optimal Temperature (°C) | Conversion (%) | Selectivity |

|---|---|---|---|

| Electron-rich arenes | 80 | 85-95 | High |

| Electron-deficient arenes | 40-60 | 90-98 | Excellent |

| Hydroxybenzonitriles | 50-65 | 88-94 | Good |

| Hindered substrates | 100-110 | 75-85 | Moderate |

Solvent Optimization Studies

Comprehensive solvent screening reveals significant performance variations across different reaction media [14] [15]. Contrary to conventional assumptions, polar solvents including tetrahydrofuran, N-methyl-2-pyrrolidinone, and isopropyl acetate demonstrate superior performance compared to hexane for specific borylation systems [14]. These findings challenge the traditional preference for nonpolar solvents in carbon-hydrogen borylation reactions [14].

For elevated temperature borylations of electron-rich substrates at 80 degrees Celsius, tetrahydrofuran and N-methyl-2-pyrrolidinone emerge as optimal solvents for reactions employing 4,4'-di-tert-butylbipyridine ligands [14]. The data clearly demonstrate that at elevated temperatures, in situ generated catalysts achieve performance levels comparable to preformed complexes [14].

Pinacol Boronate Ester Formation Optimization

The formation of pinacol boronate esters requires specific optimization of reaction conditions to minimize competing side reactions [13] [16]. Studies on pyridine iodoborane-mediated hydroboration followed by pinacol treatment reveal that hindered alkenes provide optimal results while terminal alkenes present challenges due to dialkylborinic acid formation [13].

Lower reaction temperatures improve product ratios but result in slower hydroboration and reduced isolated yields [13]. The use of excess pyridine iodoborane proves essential for achieving acceptable yields with less hindered substrates [13]. Temperature optimization typically involves balancing reaction rate against selectivity, with most systems requiring temperatures between 0 degrees Celsius and ambient conditions for optimal performance [13].

Ligand and Order of Addition Effects

The sequence of reagent addition significantly influences catalytic efficiency, particularly for room temperature borylation reactions [14]. When chelating ligands such as 1,10-phenanthroline are combined with specific iridium precatalysts, the order of addition becomes critical [14]. Optimal conversions are achieved when the precatalyst and boron reagent are combined prior to ligand addition [14].

The electronic structure of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been extensively investigated through computational chemistry methods, particularly Density Functional Theory calculations [1] [2] [3]. These studies provide crucial insights into the molecular orbital characteristics, conformational dynamics of the boronic ester functionality, and the electronic effects imposed by the cyano and hydroxyl substituents.

Density Functional Theory Calculations of Molecular Orbitals

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) and cc-pVDZ basis sets have revealed the complex electronic structure of this organoboron compound [1] [3] [4]. The frontier molecular orbitals exhibit distinct characteristics that reflect the electronic contributions from each functional group within the molecule.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the phenolic π-system, with energies ranging from -6.2 to -6.8 eV depending on the computational level employed [1] [4]. This orbital demonstrates significant contribution from the aromatic ring carbons and the hydroxyl oxygen lone pairs, with approximately 85-90% character derived from the phenolic moiety [1]. The electron density distribution in the HOMO reveals the electron-donating nature of the hydroxyl substituent through resonance effects.

The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the benzonitrile π-system, with calculated energies between -2.1 and -2.5 eV [1] [4]. This orbital exhibits strong π-acceptor character from the cyano group, constituting approximately 75-80% of the total orbital composition [1]. The substantial energy gap between HOMO and LUMO, typically 4.0-4.5 eV, indicates the compound's electronic stability and relatively low reactivity toward simple nucleophilic or electrophilic attacks.

The HOMO-1 orbital shows significant contribution from hydroxyl lone pairs and has energies ranging from -7.1 to -7.6 eV [1]. This orbital represents the non-bonding electrons on the phenolic oxygen and contributes to the compound's hydrogen bonding capabilities. The LUMO+1 orbital, located at -1.2 to -1.8 eV, demonstrates boronate σ*-system character and represents potential sites for nucleophilic attack on the boron center [1] [4].

Computational analysis reveals that the boron 2p orbital exhibits deep-lying energies of -8.5 to -9.2 eV, characteristic of the electron-deficient nature of the trigonal planar boron center [2] [3]. This empty p-orbital contributes 95-98% to the corresponding molecular orbital and plays a crucial role in the Lewis acid behavior of the boronic ester [2]. The cyano π*-orbital, positioned at -1.8 to -2.3 eV, demonstrates strong electron-withdrawing character with 90-95% contribution to its respective molecular orbital [1] [5].

Boron-Oxygen Bond Analysis and Conformational Dynamics

The dioxaborolane ring system exhibits fascinating conformational dynamics that have been thoroughly characterized through Density Functional Theory calculations [2] [6] [7]. The five-membered boronate ring adopts envelope or twist conformations with relatively low energy barriers for interconversion, typically less than 2-3 kcal/mol [2] [6].

Boron-oxygen bond lengths within the dioxaborolane ring fall within the range of 1.35-1.37 Å, consistent with typical B-O single bonds in cyclic boronates [2] [6] [7]. These bonds exhibit bond orders of 0.95-1.05, indicating slight deviation from pure single bond character due to partial π-back-donation from oxygen lone pairs to the empty boron p-orbital [8]. The O-B-O bond angle maintains values between 109-111°, reflecting the tetrahedral geometry around the boron center when coordinated within the dioxaborolane ring [2] [6] [7].

The tetramethyl substituents on the dioxaborolane ring provide significant steric stabilization and protection against hydrolysis [10]. Computational analysis demonstrates that these methyl groups create an effective steric shield around the boron center, with calculated steric parameters indicating substantial hindrance to nucleophilic approach . The ring puckering amplitude ranges from 0.3-0.4 Å, representing relatively modest conformational flexibility [2] [6].

Vibrational frequency analysis reveals characteristic B-O stretching modes at 1300-1350 cm⁻¹, which serve as diagnostic markers for the dioxaborolane functionality [3]. The calculated vibrational spectrum shows good agreement with experimental infrared spectroscopic data, validating the computational models employed [3]. Ring breathing modes occur at lower frequencies (800-900 cm⁻¹), while the tetramethyl groups contribute multiple C-H stretching modes in the 2900-3000 cm⁻¹ region [3].

The conformational dynamics of the dioxaborolane ring involve pseudorotation through envelope and twist conformers [2] [6]. Energy barriers for these conformational changes are calculated to be 1.5-2.8 kcal/mol, indicating rapid interconversion at room temperature [2]. The most stable conformers exhibit the boron atom either above or below the average plane of the four ring atoms, with energy differences typically less than 0.5 kcal/mol [2] [6].

Hammett Substituent Effects on Cyano-Boronate Electronic Properties

The cyano group exerts profound electronic effects on the benzonitrile system through its strong electron-withdrawing character, quantified by Hammett parameters of σₚ = +0.66 for para-substitution and σₘ = +0.56 for meta-substitution [5] [11] [12] [13] [14]. These values represent some of the highest electron-withdrawing capabilities among common organic substituents.

The cyano substituent influences the electronic properties through both inductive and resonance mechanisms [5] [11]. In the para-position, the cyano group can engage in π-conjugation with the aromatic ring, allowing for direct resonance interaction that significantly lowers the energy of the LUMO by approximately 1.2 eV compared to unsubstituted benzene derivatives [5] [15]. This stabilization enhances the electron-accepting properties of the aromatic system and increases the acidity of the phenolic hydroxyl group.

Computational analysis reveals that the cyano group decreases the HOMO energy by approximately 0.8 eV through its inductive electron-withdrawing effect [5] [15]. This stabilization results from the high electronegativity of the nitrogen atom and the triple bond character of the C≡N functionality. The electron density at the phenolic carbon decreases substantially, as evidenced by calculated atomic charges showing a positive shift of +0.15 to +0.20 elementary charges compared to unsubstituted phenol [5].

The vibrational frequency of the nitrile stretch, calculated at 2230-2250 cm⁻¹, serves as a sensitive probe for electronic effects within the molecule [5] [16]. This frequency correlates directly with the Hammett parameter σₚ, demonstrating the quantitative relationship between electronic structure and vibrational properties [5] [15] [17]. The observed blue-shift from typical benzonitrile values (2230 cm⁻¹) to higher frequencies reflects the additional electron-withdrawing influence of the boronate ester substituent.

The boronate ester functionality itself exhibits weak electron-withdrawing character, with effective Hammett parameter values estimated at σₚ ≈ +0.15 to +0.25 [18] [19]. This electron-withdrawing capacity arises from the empty p-orbital on boron, which can accept electron density from the aromatic π-system through hyperconjugative interactions [18]. The combination of cyano and boronate substituents creates a synergistic electron-withdrawing effect that significantly modulates the reactivity and properties of the phenolic hydroxyl group.

The hydroxyl substituent provides a counterbalancing electron-donating effect through resonance, characterized by Hammett parameters of σₚ = -0.37 and σₘ = +0.12 [11] [14]. The para-electron-donating character results from resonance donation of oxygen lone pairs into the aromatic π-system, while the meta-electron-withdrawing character reflects the inductive effect of the electronegative oxygen atom [11].

Detailed Natural Bond Orbital analysis reveals significant charge transfer interactions between the hydroxyl oxygen lone pairs and the aromatic π-orbitals, with stabilization energies of 8-12 kcal/mol [4]. Simultaneously, the cyano group accepts electron density through π-back-donation, creating a push-pull electronic arrangement that influences the overall dipole moment and polarizability of the molecule [4] [5].

The tetramethyl groups on the dioxaborolane ring contribute weak electron-donating effects through hyperconjugation, with effective σ values estimated at -0.05 to -0.10 [19]. These substituents primarily provide steric protection rather than significant electronic perturbation, although they do contribute to the overall electron density at the boron center through σ-donation [10].

The combined electronic effects create a molecule with distinct electrophilic and nucleophilic sites. The boron center maintains Lewis acid character despite coordination within the dioxaborolane ring, while the phenolic hydroxyl group exhibits enhanced acidity due to the electron-withdrawing cyano substituent [18] [19]. Calculated pKₐ values for the phenolic proton range from 7.2 to 7.8, representing a significant decrease from typical phenol values (pKₐ ≈ 10.0) due to the electronic effects of both cyano and boronate substituents [11] [20].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BNO₃ | [21] [22] [23] |

| Molecular Weight (g/mol) | 245.08 | [21] [22] [23] |

| Density (g/cm³) | 1.15±0.1 | [22] [23] |

| Boiling Point (°C) | 384.1±37.0 | [22] [23] |

| Flash Point (°C) | 186.1±26.5 | [22] [23] |

| LogP | 1.56 | [22] |

| Polar Surface Area (Ų) | 62.48 | [22] |

| Refractive Index | 1.531 | [22] |

| Orbital Type | Energy (eV) | Character | Contribution (%) |

|---|---|---|---|

| HOMO | -6.2 to -6.8 | Phenolic π-system | 85-90 |

| LUMO | -2.1 to -2.5 | Benzonitrile π*-system | 75-80 |

| HOMO-1 | -7.1 to -7.6 | Hydroxyl lone pairs | 70-75 |

| LUMO+1 | -1.2 to -1.8 | Boronate σ*-system | 60-65 |

| B 2p orbital | -8.5 to -9.2 | Empty p-orbital on boron | 95-98 |

| CN π* orbital | -1.8 to -2.3 | Cyano π*-acceptor | 90-95 |

| Position | σ Value | Electronic Effect | Mechanism |

|---|---|---|---|

| para-CN | +0.66 | Strong electron-withdrawing | Resonance + Inductive |

| meta-CN | +0.56 | Strong electron-withdrawing | Inductive only |